molecular formula C8H9ClFNO B1281894 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride CAS No. 93102-97-7

2-Amino-1-(3-fluorophenyl)ethanone hydrochloride

Cat. No. B1281894
CAS RN: 93102-97-7
M. Wt: 189.61 g/mol
InChI Key: XMPKWGFAPGELLM-UHFFFAOYSA-N
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Description

The compound "2-Amino-1-(3-fluorophenyl)ethanone hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. For instance, the synthesis and properties of 1-amino-2-arylethylphosphonic acids and their derivatives are described, which are analogues of phenylalanine and show significant biological activity . Another related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been synthesized and characterized, indicating the interest in fluorinated aromatic compounds in the field of organic chemistry .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves multi-step reactions, starting from different bromo- or chloro-substituted phenyl compounds. For example, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was achieved by reacting ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate with ammonium acetate in glacial acetic acid . This indicates that similar strategies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques such as FT-IR, UV-Visible, and single-crystal X-ray diffraction. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved by direct methods and refined to a final R-value, revealing an intramolecular N–H…O hydrogen bond and a two-dimensional network formed by intermolecular N–H…O hydrogen bonds . These findings suggest that the molecular structure of "2-Amino-1-(3-fluorophenyl)ethanone hydrochloride" could also exhibit interesting hydrogen bonding patterns.

Chemical Reactions Analysis

The papers describe various chemical reactions involving fluorinated aromatic compounds. For example, 1-amino-2-(4-fluorophenyl)ethylphosphonates were reacted with a range of reagents including acetals, isocyanides, esters, acid anhydrides, activated aromatic nitro- and halogen compounds, and N-protected alanine . These reactions are indicative of the reactivity of the amino and fluorophenyl groups, which could be relevant to the chemical behavior of "2-Amino-1-(3-fluorophenyl)ethanone hydrochloride".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For example, the thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provide insights into the thermal stability and decomposition patterns of the compound . These analyses are crucial for understanding the stability and reactivity of fluorinated aromatic compounds, which could be extrapolated to "2-Amino-1-(3-fluorophenyl)ethanone hydrochloride".

Scientific Research Applications

Antimicrobial Activity

A significant application of compounds derived from 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride is in the field of antimicrobial activity. Various novel compounds synthesized from derivatives of this chemical have demonstrated effectiveness against microbial organisms. For instance, a study by Nagamani et al. (2018) reported the synthesis of novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, exhibiting antimicrobial activity (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018). Similarly, Puthran et al. (2019) synthesized novel Schiff bases using derivatives of 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride, demonstrating notable antimicrobial properties (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Synthesis of Novel Compounds

Research has focused on the synthesis of various novel compounds using 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride as a precursor. For example, Almansa et al. (2008) developed a method for the synthesis of pyrazolo[3,4-b]pyridines from ketones, including 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone, showcasing its versatility in preparing different bicyclic systems (Almansa, Virgili, Carceller, & Grima-Poveda, 2008). Another study by Wanjari (2020) explored the synthesis and antimicrobial activity of compounds derived from 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone, a derivative of 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride (Wanjari, 2020).

Drug Metabolism Studies

This chemical has also been utilized in studies related to drug metabolism. Huskey et al. (2016) used a derivative of 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride in the identification of polar metabolites of an antimalarial agent, demonstrating its utility in pharmacokinetics and drug metabolism research (Huskey, Forseth, Li, Jian, Catoire, Zhang, Ray, He, Flarakos, & Mangold, 2016).

properties

IUPAC Name

2-amino-1-(3-fluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPKWGFAPGELLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40535008
Record name 2-Amino-1-(3-fluorophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-fluorophenyl)ethanone hydrochloride

CAS RN

93102-97-7
Record name Ethanone, 2-amino-1-(3-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93102-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-(3-fluorophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(3-fluorophenyl)ethan-1-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Yu, W Gou, H Shang, Y Cui, X Sun, L Luo… - Journal of Enzyme …, 2022 - Taylor & Francis
The poly (ADP-ribose) polymerase (PARP) inhibitors play a crucial role in cancer therapy. However, most approved PARP inhibitors cannot cross the blood-brain barrier, thus limiting …
Number of citations: 1 www.tandfonline.com

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